



Application Notes and Protocols for the Synthesis of Linerixibat

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Compound of Interest					
Compound Name:	Linerixibat				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Linerixibat, also known as GSK2330672, is a potent, orally active, and non-absorbable inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, **Linerixibat** increases the excretion of bile acids in feces. This mechanism of action has shown therapeutic potential in treating cholestatic pruritus associated with primary biliary cholangitis (PBC), a chronic autoimmune liver disease.[3][4][5] This document provides detailed application notes and protocols for the chemical synthesis of **Linerixibat**, based on methodologies developed by GlaxoSmithKline (GSK).

The synthesis of **Linerixibat** presents a significant challenge due to the presence of a complex benzothiazepine core with two stereocenters, one of which is a quaternary carbon. A key innovation in the synthesis is a sulfur-controlled approach that allows for the stereospecific construction of these centers. This methodology utilizes an episulfonium-controlled Ritter reaction followed by a sulfoxide-directed reduction to establish the desired stereochemistry.

These application notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis pathway and the practical experimental procedures required to produce **Linerixibat**.



Linerixibat Synthesis Pathway

The synthesis of **Linerixibat** can be broadly divided into the construction of the key benzothiazepine core and the subsequent elaboration to the final active pharmaceutical ingredient. The following diagram illustrates a reported synthetic pathway.



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Caption: A generalized synthetic scheme for Linerixibat.

Key Experimental Protocols

The following protocols are detailed descriptions of the key transformations in the synthesis of **Linerixibat**.

Protocol 1: Episulfonium-Controlled Ritter Reaction

This protocol describes the formation of a key intermediate through a stereospecific Ritter reaction, where the stereochemistry is controlled by the formation of an episulfonium ion.

Materials:

- Appropriate alkene precursor
- Nitrile (e.g., acetonitrile)
- · Lewis acid or protic acid catalyst
- Anhydrous solvent (e.g., dichloromethane)

Procedure:



- Dissolve the alkene precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
- Add the nitrile to the reaction mixture.
- Slowly add the acid catalyst to initiate the reaction. The formation of an episulfonium intermediate directs the nucleophilic attack of the nitrile.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Sulfoxide-Directed Reduction

This protocol details the diastereoselective reduction of a sulfoxide intermediate, a crucial step in establishing the final stereochemistry of the benzothiazepine core.

Materials:

- Sulfoxide intermediate
- Reducing agent (e.g., sodium borohydride)
- Anhydrous solvent (e.g., methanol, ethanol)

Procedure:

• Dissolve the sulfoxide intermediate in the anhydrous solvent under an inert atmosphere.



- Cool the solution to a suitable temperature (e.g., 0 °C).
- Add the reducing agent portion-wise, maintaining the temperature. The sulfoxide group directs the hydride attack to achieve high diastereoselectivity.
- Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
- Carefully quench the reaction by the slow addition of water or a dilute acid.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent.
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
- Purify the product as necessary, for example, by crystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields and purity for key steps in a representative synthesis of **Linerixibat**.



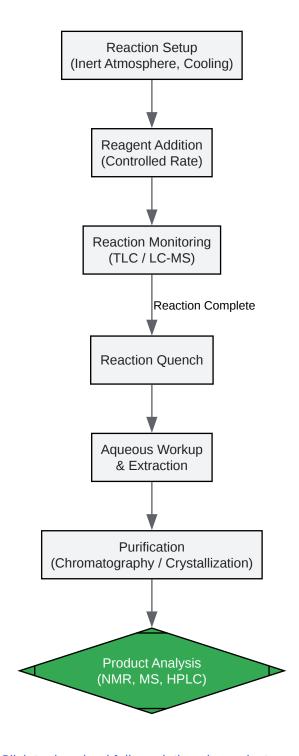
Step	Intermediat e/Product	Yield (%)	Purity (%)	Analytical Method	Reference
Thiophenol (A) Synthesis	Thiophenol (A)	-	-	-	
Formation of Intermediate (L)	Intermediate (L)	-	-	-	
Asymmetric Reduction to Intermediate (O)	Intermediate (O)	-	-	HPLC	
Oxidation to Sulfone Intermediate (H)	Sulfone (H)	-	-	HPLC	
Final Product Formation	Linerixibat	90.8	-	Crystallinity	

Note: Detailed quantitative data for every step is not publicly available in a consolidated format. The provided data is based on available information.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a single synthetic step, from reaction setup to product analysis.





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Caption: A standard experimental workflow for a synthetic chemistry step.

Conclusion

The synthesis of **Linerixibat** is a complex but achievable process for skilled synthetic chemists. The key to a successful synthesis lies in the careful control of stereochemistry, particularly in



the formation of the benzothiazepine core. The provided protocols and data, based on published literature, offer a solid foundation for researchers and drug development professionals working on this important therapeutic agent. It is crucial to consult the primary literature for the most detailed experimental procedures and safety information before undertaking any synthetic work.

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